molecular formula C9H11F B13613732 (2-Fluoropropan-2-yl)benzene CAS No. 74185-81-2

(2-Fluoropropan-2-yl)benzene

Cat. No.: B13613732
CAS No.: 74185-81-2
M. Wt: 138.18 g/mol
InChI Key: YXRSGWODHVDMSL-UHFFFAOYSA-N
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Description

(2-Fluoropropan-2-yl)benzene is a chemical compound with the molecular formula C₉H₁₁F It is characterized by the presence of a fluorine atom attached to a propan-2-yl group, which is in turn bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropropan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of isopropylbenzene with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoropropan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-hydroxypropan-2-yl)benzene, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

(2-Fluoropropan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Fluoropropan-2-yl)benzene exerts its effects involves interactions at the molecular level. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules. This can affect the compound’s behavior in chemical reactions and its interactions with biological targets. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

  • (2-Fluoropropan-2-yl)toluene
  • (2-Fluoropropan-2-yl)phenol
  • (2-Fluoropropan-2-yl)aniline

Comparison: (2-Fluoropropan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

74185-81-2

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

2-fluoropropan-2-ylbenzene

InChI

InChI=1S/C9H11F/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

YXRSGWODHVDMSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)F

Origin of Product

United States

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